4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride

Description

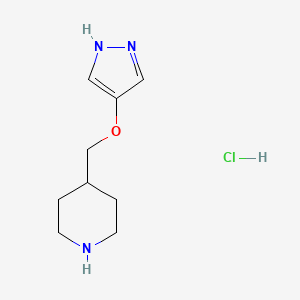

4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride is a piperidine derivative featuring a pyrazole moiety linked via an oxymethyl group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperidine scaffolds and the pyrazole group’s ability to modulate interactions with biological targets.

The molecular formula is C₉H₁₄ClN₃O (calculated molecular weight: 215.68 g/mol). The oxymethyl bridge (-OCH₂-) distinguishes it from other piperidine-pyrazole hybrids, influencing solubility, hydrogen-bonding capacity, and metabolic stability.

Properties

IUPAC Name |

4-(1H-pyrazol-4-yloxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-3-10-4-2-8(1)7-13-9-5-11-12-6-9;/h5-6,8,10H,1-4,7H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRJKEHKASBMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CNN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate

The foundational step involves Boc protection of piperidine-4-methanol to prevent undesired side reactions. In a representative procedure, piperidine-4-methanol (1.0 equiv) reacts with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 h, yielding the Boc-protected intermediate after aqueous workup (92% purity by HPLC).

Chlorination of Hydroxymethyl to Chloromethyl Group

The hydroxymethyl group is converted to a chloromethyl derivative using thionyl chloride (SOCl₂). A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM is treated with SOCl₂ (1.5 equiv) at 0°C, followed by warming to reflux for 2 h. Excess SOCl₂ is removed under reduced pressure, affording tert-butyl 4-(chloromethyl)piperidine-1-carboxylate as a pale-yellow oil (85% yield).

Etherification with 4-Hydroxy-1H-pyrazole

The chloromethyl intermediate undergoes nucleophilic substitution with 4-hydroxy-1H-pyrazole (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (3.0 equiv) as a base. The reaction proceeds at 80°C for 8 h, forming tert-butyl 4-(1H-pyrazol-4-yloxymethyl)piperidine-1-carboxylate. Purification via flash chromatography (hexane/ethyl acetate, 3:1) yields the product (78% yield, ESI-MS: [M+H]⁺ = 296.2).

Deprotection and Hydrochloride Salt Formation

The Boc group is cleaved using 4 M HCl in dioxane (5.0 equiv) at 25°C for 3 h. Evaporation under vacuum yields a crude residue, which is recrystallized from ethanol/diethyl ether to afford 4-(1H-pyrazol-4-yloxymethyl)-piperidine hydrochloride as a white crystalline solid (91% yield, m.p. 214–216°C).

Direct Alkylation of Piperidine-4-methanol

Activation of 4-Hydroxy-1H-pyrazole

In this route, 4-hydroxy-1H-pyrazole is pre-activated as its sodium salt by treatment with sodium hydride (1.1 equiv) in tetrahydrofuran (THF) at 0°C. Piperidine-4-methanol (1.0 equiv) is added dropwise, followed by warming to 60°C for 6 h. The reaction mixture is filtered, and the solvent is evaporated to yield 4-(1H-pyrazol-4-yloxymethyl)-piperidine (68% yield).

Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 equiv) at 0°C. The resulting precipitate is filtered and dried under vacuum, yielding the hydrochloride salt (95% purity by NMR).

Reductive Amination and Ether Coupling

Reductive Amination of 4-Piperidone

4-Piperidone (1.0 equiv) reacts with ammonium acetate (5.0 equiv) and sodium cyanoborohydride (2.0 equiv) in methanol at 25°C for 24 h. The product, 4-aminopiperidine, is isolated via vacuum distillation (75% yield).

Ether Formation via Mitsunobu Reaction

4-Aminopiperidine (1.0 equiv) and 4-hydroxy-1H-pyrazole (1.2 equiv) undergo a Mitsunobu reaction using triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF. The reaction proceeds at 25°C for 12 h, yielding 4-(1H-pyrazol-4-yloxymethyl)-piperidine after column chromatography (65% yield).

Acidic Workup for Salt Formation

The product is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt (89% yield, HRMS: [M+H]⁺ = 196.1).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Boc protection, chlorination, etherification | 78–91 | >95 | High purity, scalable | Multi-step, costly reagents |

| Direct Alkylation | Single-step coupling | 68 | 90 | Simplicity | Moderate yield, byproduct formation |

| Reductive Amination | Mitsunobu coupling, reductive step | 65–89 | 88 | Versatile for analogs | Low yield, phosphine waste |

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrazole derivatives with various functional groups.

Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to interact with various biological targets, making it a valuable candidate in drug discovery.

Key Areas:

- Antidepressant Activity: Preliminary studies suggest that compounds similar to 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride may exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine.

- Anxiolytic Properties: The compound may also possess anxiolytic effects, potentially useful in treating anxiety disorders. Its structural similarity to known anxiolytics supports further investigation in this area.

Neuropharmacology

Research indicates that the compound could interact with neurotransmitter receptors, particularly those involved in mood regulation. Its ability to influence serotonin and dopamine pathways positions it as a candidate for developing treatments for mood disorders.

Antiviral Activity

Though not extensively studied, there is evidence suggesting that the piperidine moiety may confer antiviral properties to related compounds. This warrants further exploration into its potential as an antiviral agent.

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuropharmacology | Antidepressant-like effects | |

| Anxiolytic | Potential anxiolytic properties | |

| Antiviral | Possible activity against viral infections |

Case Study 1: Antidepressant-Like Effects

A study on similar piperidine derivatives demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain, indicating that this compound may exert similar effects through comparable pathways.

Case Study 2: Anxiolytic Properties

Research involving analogs of this compound indicated a reduction in anxiety-related behaviors in animal models. The binding affinity to serotonin receptors was highlighted as a key factor contributing to these effects, warranting further investigation into this compound's potential as an anxiolytic agent.

Mechanism of Action

The mechanism by which 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Data: No direct crystallographic data for the target compound were found. However, SHELX refinement methods () are applicable to analogous piperidine derivatives.

- Biological Activity: highlight how minor substituent changes (e.g., fluorophenyl vs. methoxyphenyl) in paroxetine analogs drastically alter pharmacological profiles. This implies that the pyrazole-oxymethyl group in the target compound may confer unique activity.

- Stability and Solubility : The oxymethyl group likely enhances aqueous solubility compared to lipophilic analogs like 4-(2,4-difluorobenzoyl)piperidine HCl ().

Biological Activity

4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 205.69 g/mol. The compound features a piperidine ring substituted with a pyrazolyl group, which is significant for its biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 205.69 g/mol |

| IUPAC Name | This compound |

| CAS Number | 138985547 |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The pyrazole moiety is known to influence enzyme inhibition and receptor modulation. For instance, studies have shown that pyrazole derivatives can inhibit phospholipase A2 (PLA2), which is involved in inflammatory responses and cancer progression .

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor effects, pyrazole derivatives have also been noted for their anti-inflammatory and antimicrobial activities. The inhibition of inflammatory pathways through PLA2 inhibition suggests potential therapeutic applications in treating inflammatory diseases . Furthermore, the antimicrobial potential has been explored in various studies, indicating efficacy against bacterial strains .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of pyrazole derivatives, researchers found that these compounds effectively reduced inflammation markers in vitro by inhibiting PLA2 activity. This suggests their potential role in developing new anti-inflammatory drugs .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React piperidine derivatives with activated pyrazole intermediates (e.g., halogenated pyrazoles) under alkaline conditions (e.g., sodium hydroxide in dichloromethane) .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .

- Optimization : Control temperature (0–25°C), stoichiometry (1:1.2 molar ratio for nucleophilic components), and reaction time (12–24 hours) to minimize side products and improve yields (>70%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns on the piperidine and pyrazole rings (e.g., δ 8.2 ppm for pyrazole protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 255.1) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if single crystals are obtainable) .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulate matter .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

- Methodology :

- Orthogonal assays : Compare results from radioligand binding assays (e.g., -labeled competitors) with functional assays (e.g., cAMP inhibition) to rule out assay-specific artifacts .

- Structural analogs : Synthesize and test derivatives (e.g., pyrazole ring substitutions) to identify structure-activity relationships (SAR) influencing affinity variations .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptor isoforms and predict binding discrepancies .

Q. What computational strategies predict the compound’s metabolic stability?

- Methodology :

- In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and metabolic hotspots (e.g., pyrazole oxidation) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., N-methyl) to prioritize synthetic modifications .

Q. How can stability profile discrepancies across studies be addressed?

- Methodology :

- Forced degradation studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC (C18 columns, 0.1% TFA/acetonitrile gradients) .

- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–10) to identify optimal formulation conditions .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.